![molecular formula C15H16N2O4 B244492 N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide](/img/structure/B244492.png)
N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide, also known as MPF, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPF is a furan-based compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs).
Wirkmechanismus
The exact mechanism of action of N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide is not fully understood. However, it is believed that N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide inhibits the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation and pain. By inhibiting the activity of COX enzymes, N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide has been shown to have significant biochemical and physiological effects. N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide has also been shown to reduce the expression of COX-2, which is an inducible form of COX enzyme that is upregulated during inflammation. In addition, N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide has been shown to reduce the activity of nuclear factor-κB (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide has several advantages for lab experiments. N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide is a synthetic compound that can be easily synthesized and purified. N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide is also stable and can be stored for long periods of time. However, N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide has some limitations for lab experiments. N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not fully understood. In addition, N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide has not been extensively studied in humans, and its safety and efficacy in humans are unknown.
Zukünftige Richtungen
There are several future directions for the research on N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide. First, further studies are needed to elucidate the pharmacokinetics and pharmacodynamics of N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide. Second, studies are needed to investigate the safety and efficacy of N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide in humans. Third, studies are needed to investigate the potential therapeutic applications of N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide in other diseases such as cardiovascular diseases and neurodegenerative diseases. Fourth, studies are needed to investigate the potential combination therapies of N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide with other drugs. Finally, studies are needed to investigate the potential side effects of N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide and develop strategies to minimize them.
Conclusion:
In conclusion, N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and pain. N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide inhibits the activity of COX enzymes, reduces the production of prostaglandins, and reduces inflammation and pain. N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide has significant biochemical and physiological effects, and has several advantages for lab experiments. However, further studies are needed to elucidate the pharmacokinetics and pharmacodynamics of N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide, investigate the safety and efficacy of N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide in humans, and investigate the potential therapeutic applications of N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide in other diseases.
Synthesemethoden
N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide can be synthesized by reacting 4-methoxy-3-nitroacetanilide with furfurylamine in the presence of a base. The resulting intermediate is then reduced with sodium borohydride to obtain N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide. The purity of N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide can be enhanced by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and pain. N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Eigenschaften
Molekularformel |
C15H16N2O4 |
|---|---|
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
N-[4-methoxy-3-(propanoylamino)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H16N2O4/c1-3-14(18)17-11-9-10(6-7-12(11)20-2)16-15(19)13-5-4-8-21-13/h4-9H,3H2,1-2H3,(H,16,19)(H,17,18) |
InChI-Schlüssel |
YJDGDYSIDVOGJL-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)OC |
Kanonische SMILES |
CCC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



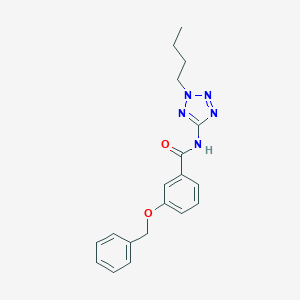


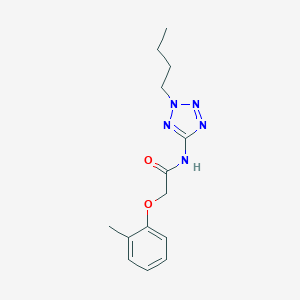
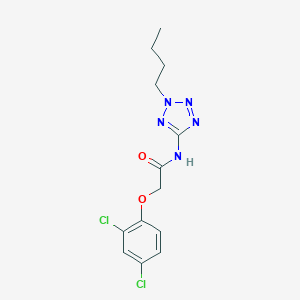
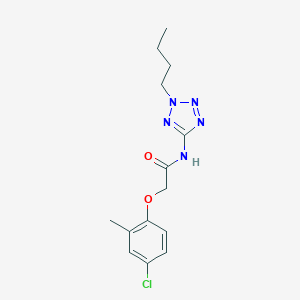

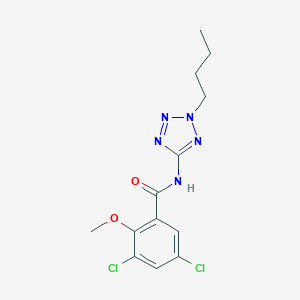
![4-tert-butyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244420.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]pentanamide](/img/structure/B244422.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]propanamide](/img/structure/B244424.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B244429.png)
![N-(4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B244431.png)
![2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B244432.png)